4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)10-2-3-13-14(5-10)18-24-17-13/h2-6,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXPRIFJGGCPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-{[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one, is primarily used as a fluorescent sensor for the detection of primary aromatic amines (PAAs). PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment.
Mode of Action
The compound interacts with its targets, the PAAs, through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and the PAAs. The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching.
Biochemical Pathways
The compound’s interaction with PAAs leads to a change in the fluorescence properties of the compound, allowing for the detection of these amines. The compound’s high fluorescence quantum yield is due to the well-dispersed benzothiadiazole fragment in its structure.
Result of Action
The result of the compound’s action is the detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound exhibits high stability, suggesting that it may be resistant to various environmental conditions.
Biological Activity
The compound 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one represents a unique structure that combines a benzo[c][1,2,5]thiadiazole moiety with an azetidine and a pyranone. This hybridization is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and effects on specific cellular pathways.
Anticancer Activity
Recent studies have shown that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis through the activation of the caspase pathway and inhibition of cell cycle progression.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis induction |
| This compound | HepG2 | 15.0 | Cell cycle arrest |
| Doxorubicin (control) | HeLa | 0.5 | DNA intercalation |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Candida albicans | 32 | Fungicidal |
Mechanistic Studies
Mechanistic studies have indicated that the compound may exert its effects through multiple pathways:
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II, which is crucial for DNA replication.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Interaction with Cellular Signaling Pathways : Potential modulation of pathways involved in inflammation and apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of benzo[c][1,2,5]thiadiazole-based compounds. These derivatives were tested for their anticancer properties using both in vitro and in vivo models. The results demonstrated that modifications to the azetidine and pyranone components significantly influenced biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Electronic Properties : The benzo[c][1,2,5]thiadiazole moiety in the target compound shares electron-deficient characteristics with DTCPB , but the azetidine linker and pyran-2-one tail differentiate its solubility and π-conjugation efficiency.
Biological Activity : Compared to pyrimidin-2-one derivatives (e.g., 6-(benzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one ), the pyran-2-one lactone in the target compound may enhance bioavailability due to its smaller steric profile.
Research Findings and Mechanistic Insights
- Optoelectronic Potential: The benzo[c][1,2,5]thiadiazole core in the target compound is structurally analogous to DTCPB, a high-performance organic semiconductor . However, the pyran-2-one group may reduce charge mobility compared to DTCPB’s cyano substituent.
- Biological Interactions : The pyran-2-one lactone resembles 4-hydroxy-3-(thiazol-4-yl)-6-methyl-2H-pyran-2-one derivatives, which exhibit antifungal activity via membrane disruption . The azetidine linker could modulate target specificity compared to thiazole-linked analogs.
- Solubility and Stability : The azetidine ring improves water solubility relative to purely aromatic analogs like DTCTB , but the lactone may hydrolyze under basic conditions, limiting formulation options .
Q & A
Basic: What are the key synthetic strategies for synthesizing 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?
The synthesis typically involves modular coupling of heterocyclic components. For example:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core, often via cyclization of substituted benzene precursors under controlled conditions .
- Step 2 : Activation of the azetidine ring (e.g., via carbonyl chloride intermediates) for coupling with the thiadiazole moiety using catalysts like palladium or acid/base conditions .
- Step 3 : Functionalization of the pyran-2-one ring, with methyl groups introduced via alkylation or condensation reactions .
Purification often employs HPLC or recrystallization from ethanol-DMF mixtures .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : To confirm substituent positions and ring connectivity. For example, the azetidine oxygen’s chemical shift appears at δ 4.2–4.5 ppm in DMSO-d6 .
- HRMS : For molecular ion confirmation (e.g., [M+H]+ calculated m/z 428.12 vs. observed 428.14) .
- X-ray crystallography : Resolves stereochemistry and confirms azetidine-thiadiazole dihedral angles (SHELX software is widely used) .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
- Temperature : Reflux in ethanol (78°C) enhances cyclization efficiency but may require stabilization of the azetidine ring .
- Catalysts : Sodium acetate buffers improve selectivity during thiadiazole-azetidine coupling by minimizing side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates but may require post-reaction extraction to remove residues .
Advanced: What computational methods are suitable for predicting biological target interactions of this compound?
- Molecular docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., kinases or GPCRs) to model binding poses, leveraging the thiadiazole’s electron-deficient aromatic ring for π-π stacking .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the pyran-2-one carbonyl group .
Basic: What are the hypothesized biological activities of this compound based on structural analogs?
- Antimicrobial : The benzo[c][1,2,5]thiadiazole moiety is associated with disrupting bacterial membrane integrity in analogs .
- Anticancer : Pyran-2-one derivatives show topoisomerase inhibition in vitro .
- Antioxidant : Thiadiazole-linked heterocycles exhibit radical scavenging in DPPH assays .
Advanced: How can stability studies be designed to assess degradation under physiological conditions?
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Thiadiazole rings are stable in acidic conditions but hydrolyze at pH >9 .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; azetidine-oxygen bonds may require protection in formulations .
Advanced: How to resolve contradictory data in crystallographic vs. spectroscopic structural assignments?
- Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, a 3JHH of 8.2 Hz in NMR should correlate with a ~120° dihedral angle in crystallography .
- Dynamic effects : Use VT-NMR to assess conformational flexibility in solution that may differ from solid-state structures .
Basic: What alternative synthetic routes exist for introducing the azetidine-3-yl-oxy group?
- Mitsunobu reaction : Couple azetidin-3-ol with the pyran-2-one using DIAD and PPh3 .
- SN2 displacement : Activate the pyran-2-one with a leaving group (e.g., tosylate) for nucleophilic attack by azetidine .
Advanced: What in vitro assays are recommended for preliminary ADME profiling?
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- CYP450 inhibition : Use fluorogenic substrates in human liver microsomes to assess metabolic interference .
- Plasma stability : Incubate with 10% FBS and quantify parent compound via LC-MS/MS over 24 hours .
Advanced: How to design mechanistic studies for the compound’s reactivity in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
